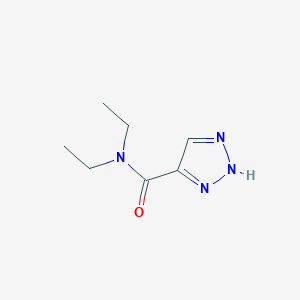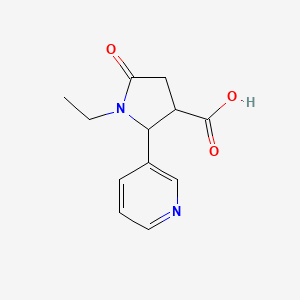![molecular formula C12H14INO4 B15276558 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by iodination of the benzoic acid derivative. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The iodination can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Deprotection Reactions: The primary product is the free amine derivative of the benzoic acid.
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo selective reactions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action for 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid primarily involves its reactivity due to the presence of the Boc-protected amine and iodine substituent. The Boc group provides protection during synthetic steps and can be removed to reveal the reactive amine. The iodine atom allows for further functionalization through substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: Similar in having a Boc-protected amine group.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Another compound with a Boc-protected amine.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is unique due to the combination of the Boc-protected amine and the iodine substituent on the benzoic acid core. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H14INO4 |
|---|---|
Poids moléculaire |
363.15 g/mol |
Nom IUPAC |
4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
PRTQZMDTSIRQEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


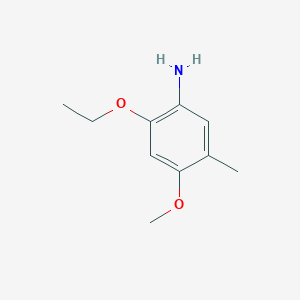
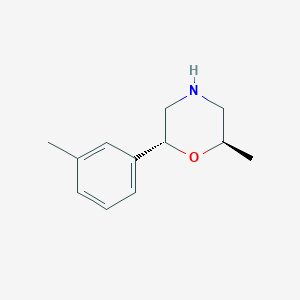
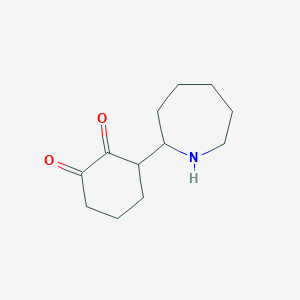
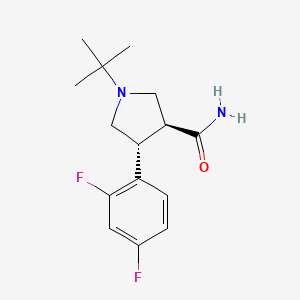

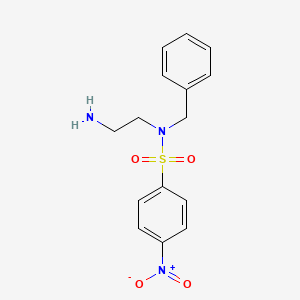
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
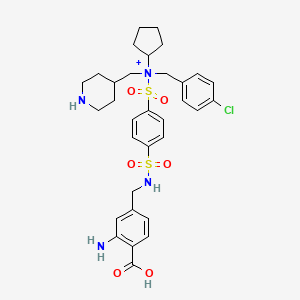
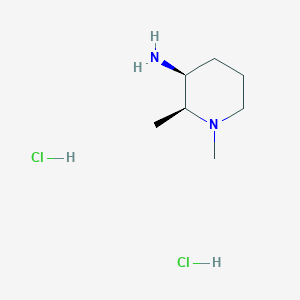
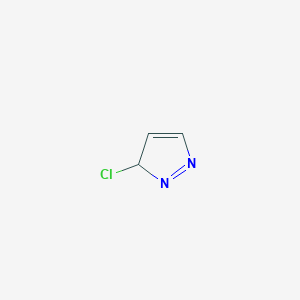
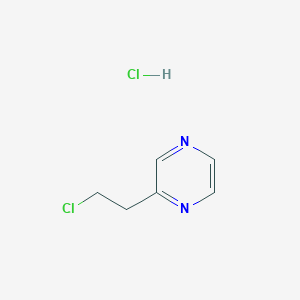
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
